Enhanced Lipophilicity (XLogP3) vs. 5-Methoxy Analog
The target compound demonstrates significantly higher predicted lipophilicity compared to its 5-methoxy analog. This property is critical for membrane permeability and target binding. The benzyloxy group of the target compound increases XLogP3 by +1.10 units over the methoxy congener, as predicted by PubChem's computed properties [1][2].
| Evidence Dimension | Predicted Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.7 |
| Comparator Or Baseline | 5-methoxy-4-oxo-N-(pyridin-3-ylmethyl)-4H-pyran-2-carboxamide; XLogP3 = 0.6 [2] |
| Quantified Difference | Δ XLogP3 = +1.10 |
| Conditions | In silico prediction using XLogP3 3.0 algorithm, as reported for PubChem CIDs 42226918 and 15011492 respectively. |
Why This Matters
A higher XLogP3 value indicates greater lipophilicity, which is a key determinant of a compound's ability to cross cell membranes and access intracellular targets like Src kinase; this difference is substantial enough to expect altered cellular activity.
- [1] PubChem Compound Summary for CID 42226918, 5-(benzyloxy)-4-oxo-N-(pyridin-3-ylmethyl)-4H-pyran-2-carboxamide. Computed Properties section, XLogP3-AA value. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary for CID 15011492, 5-methoxy-4-oxo-N-(pyridin-3-ylmethyl)-4H-pyran-2-carboxamide. Computed Properties section, XLogP3-AA value. National Center for Biotechnology Information (2025). View Source
